Retinyl linoleate

Descripción general

Descripción

Retinyl linoleate is a derivative of vitamin A, specifically an ester formed from retinol and linoleic acid. This compound is recognized for its skin-conditioning properties and is primarily used in skincare formulations aimed at combating signs of aging. It promotes cell turnover, which helps to reduce the appearance of fine lines and wrinkles, while also improving skin texture and tone. Unlike some other retinoids, this compound is considered to be milder and less irritating, making it suitable for a wider range of skin types, including sensitive skin. It functions as an antioxidant, protecting the skin from environmental stressors such as UV rays and pollution. This compound requires multiple conversions in the skin to become retinoic acid, the active form of vitamin A.

Métodos De Preparación

Chemical methods offer alternative approaches to synthesizing retinyl linoleate, often providing higher yields and faster reaction times compared to enzymatic methods.

Esterification Using Coupling Agents

This method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the esterification reaction between retinol and linoleic acid[“].

Anhydride-based Synthesis

Another approach utilizes linoleic anhydride as an intermediate. Retinol is reacted with linoleic anhydride in the presence of a suitable catalyst to form this compound.

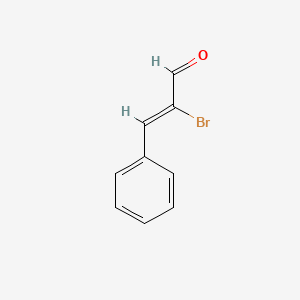

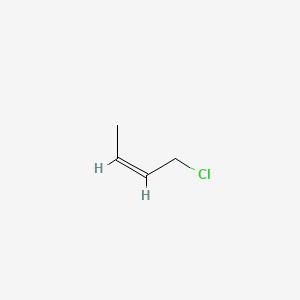

Halide-based Synthesis

This method involves converting linoleic acid to its acid chloride form, which then reacts with retinol to produce this compound. This approach often requires anhydrous conditions and careful temperature control[“].

Purification and Isolation Techniques

After synthesis, this compound must be purified to remove unreacted starting materials and byproducts.

Chromatography Methods

Column chromatography and high-performance liquid chromatography (HPLC) are commonly used for purifying this compound. These techniques separate the desired product based on its affinity for the stationary phase[“].

Crystallization Techniques

In some cases, this compound can be purified through selective crystallization. This method exploits differences in solubility between the product and impurities.

Solvent Extraction Processes

Liquid-liquid extraction using appropriate solvents can be employed to separate this compound from the reaction mixture. The choice of solvents is critical to ensure high purity and yield[“].

Quality Control and Analysis

Ensuring the purity and quality of this compound is crucial for its use in cosmetic formulations.

Spectroscopic Methods

UV-Vis spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are commonly used to identify and characterize this compound[“].

Chromatographic Analysis

HPLC and gas chromatography (GC) are employed for quantitative analysis of this compound and detection of impurities[“].

Purity Assessment Techniques

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed structural information and can be used to assess the purity of this compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions of Retinyl Linoleate

Enzymatic Hydrolysis

This compound undergoes enzymatic hydrolysis in biological systems, primarily catalyzed by retinyl ester hydrolases. These enzymes cleave the ester bond, releasing retinol and linoleic acid.

Chemical Hydrolysis

In non-biological settings, this compound can undergo chemical hydrolysis under acidic or basic conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts[“].

Oxidation Reactions of this compound

Autoxidation Mechanisms

This compound is susceptible to autoxidation, particularly due to the presence of unsaturated bonds in both the retinol and linoleic acid moieties. This process involves the formation of free radicals and can lead to the degradation of the compound[“].

Photooxidation Processes

Exposure to light, especially UV radiation, can trigger photooxidation of this compound. This reaction often results in the formation of various oxidation products and can significantly alter the compound's chemical properties[“].

Isomerization of this compound

Thermal Isomerization

At elevated temperatures, this compound can undergo thermal isomerization, potentially altering its molecular configuration. This process can affect the compound's biological activity and stability[“].

Photoisomerization

Light exposure can induce photoisomerization of this compound, particularly affecting the retinol portion of the molecule. This reaction can lead to the formation of different isomers with varying properties.

Esterification and Transesterification Reactions

Formation of this compound

The synthesis of this compound typically involves an esterification reaction between retinol and linoleic acid. This process can be catalyzed by enzymes or chemical catalysts.

Transesterification with Other Fatty Acids

This compound can undergo transesterification reactions, exchanging its linoleic acid moiety with other fatty acids. This process can occur both enzymatically and chemically, leading to the formation of different retinyl esters[“].

Analytical Methods for this compound Reactions

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for analyzing this compound and its reaction products. These methods allow for the separation and quantification of various retinoid compounds[“].

Spectroscopic Methods

UV-Visible spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide valuable information about the structure and purity of this compound. These techniques are crucial for identifying reaction products and monitoring chemical changes.

Biological Reactivity of this compound

Metabolism in Living Systems

In biological systems, this compound is metabolized through a series of enzymatic reactions. These processes involve hydrolysis, oxidation, and conjugation steps, ultimately leading to the formation of active retinoid metabolites.

Interaction with Cellular Components

This compound and its metabolites interact with various cellular components, including proteins and lipid membranes. These interactions play a role in retinoid signaling pathways and can influence cellular functions[“].

Environmental Factors Affecting this compound Reactions

Temperature Effects

Temperature significantly impacts the rate and nature of this compound reactions. Higher temperatures generally accelerate chemical processes, including hydrolysis and oxidation.

pH Influence

The pH of the environment plays a crucial role in this compound reactions. Acidic or basic conditions can catalyze hydrolysis and affect the stability of the compound.

Aplicaciones Científicas De Investigación

Bioavailability and Metabolism Studies

Retinyl linoleate plays a crucial role in vitamin A metabolism research:

Isotope Dilution Techniques

Stable isotope dilution studies using LC/MS/MS have been employed to investigate the bioavailability and bioconversion of this compound and other retinoids[“].

Plasma Response Analysis

Researchers analyze plasma samples to study the absorption and metabolism of this compound, often in comparison with other retinyl esters.

Dermatological Research Applications

This compound has significant applications in skin-related research:

Anti-aging Studies

Scientists investigate the potential of this compound in reducing signs of skin aging, such as wrinkles and fine lines.

Skin Barrier Function Research

Studies explore how this compound affects the skin's barrier function and overall health.

Ophthalmological Research

This compound is relevant in vision-related studies:

Visual Cycle Studies

Researchers examine the role of this compound in the visual cycle, particularly its conversion to active retinoids involved in the process.

Retinal Health Investigations

Studies investigate the potential benefits of this compound for retinal health and function.

Cellular and Molecular Biology Applications

At the cellular level, this compound is studied for its effects on various biological processes:

Gene Expression Studies

Research explores how this compound and its metabolites influence gene expression, particularly genes involved in cellular growth and development.

Cell Differentiation Research

Scientists investigate the role of this compound in cellular differentiation processes.

Nutritional Science Applications

In nutritional research, this compound is studied for its role in vitamin A metabolism:

Vitamin A Status Assessment

Analytical methods involving this compound are used to assess vitamin A status in individuals.

Nutrient Interaction Research

Studies examine how this compound interacts with other nutrients and compounds in the body.

Cosmetic Science Applications

This compound has important applications in cosmetic research:

Formulation Stability Studies

Researchers investigate the stability of this compound in various cosmetic formulations.

Skin Penetration Research

Studies examine how this compound penetrates the skin and its effectiveness in topical applications.

Mecanismo De Acción

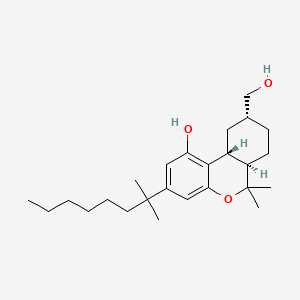

Chemical Structure and Properties of Retinyl Linoleate

This compound is a retinoid compound with a molecular structure that combines retinol and linoleic acid through an ester bond. This unique composition contributes to its stability and gentle action on the skin, making it a valuable ingredient in skincare formulations[“].

Absorption and Distribution of this compound

When applied topically, this compound is absorbed by the skin and gradually converted into retinol and linoleic acid. This slow conversion process allows for a more controlled release of active retinoids, reducing the potential for skin irritation often associated with direct retinol use[“].

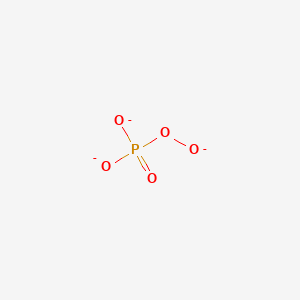

Hydrolysis of this compound

The primary reaction involving this compound is its hydrolysis, which occurs when it interacts with enzymes such as carboxylester lipase. This enzymatic breakdown is crucial for the release of active retinol and linoleic acid, enabling their biological effects on the skin and other tissues.

Conversion to Active Retinoids

Once hydrolyzed, the retinol component of this compound undergoes a two-step oxidation process in target cells. First, retinol is oxidized to retinal by retinol dehydrogenase (RDH) or alcohol dehydrogenase (ADH). Subsequently, retinal is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenase (RALDH) or enzymes of the CYP family[“].

Interaction with Nuclear Receptors

Retinoic acid, the active metabolite of this compound, interacts with nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction leads to the activation of gene transcription, influencing various cellular processes[“].

Effects on Cellular Processes

This compound, through its conversion to active retinoids, exerts several effects on cellular processes:

Regulation of cell proliferation and differentiation

Influence on apoptosis

Modulation of extracellular matrix production

Stimulation of collagen synthesis and inhibition of collagen degradation

Reduction of sebum production and regulation of sebaceous gland function[“]

Role in Visual Cycle

While this compound itself is not directly involved in the visual cycle, its metabolite retinol plays a crucial role. In the retina, retinol is converted to 11-cis-retinal, which is essential for the function of rhodopsin in photoreceptors[“].

Metabolism and Excretion

The metabolism of this compound primarily occurs through its hydrolysis and subsequent oxidation of retinol. Excess retinoic acid is cleared through further oxidation by cytochrome P450 (CYP26) enzymes or glucuronidation by UDP-glucuronosyl transferases[“].

Comparación Con Compuestos Similares

Position in the Retinoid Hierarchy

Retinyl linoleate is considered a gentler form of retinoid compared to retinol and retinoic acid. In the hierarchy of retinoids, retinyl esters like this compound are less potent than retinol, retinaldehyde, and prescription retinoids[“].

Structural Comparison

This compound has a unique structure that combines retinol with linoleic acid via an ester bond. This structure differs from other retinyl esters like retinyl palmitate, which uses palmitic acid instead of linoleic acid[“].

Bioavailability and Absorption

Upon application to the skin, this compound gradually converts into retinol and linoleic acid. This slow conversion process allows for a more controlled release of active retinoids, potentially reducing skin irritation compared to direct retinol use[“].

Potency and Efficacy

While less potent than pure retinol, this compound still offers benefits such as helping to reduce the appearance of fine lines and wrinkles, exfoliating the skin, and promoting a more even skin tone. Retinyl esters are generally about 20% as strong as retinol due to their inefficient conversion to retinoic acid[“].

Stability and Formulation Considerations

This compound is be more stable in formulas and offer better long-term stability in products than retinol[“]. This improved stability makes it easier to formulate into skincare products.

Skin Tolerance

This compound is generally more gentle on the skin compared to retinol, making it potentially more suitable for sensitive skin types[“]. The gradual conversion process and the presence of linoleic acid, which supports the skin barrier, may contribute to its gentler nature.

Comparison with Other Retinoids

Retinol: More potent than this compound but potentially more irritating[“].

Retinaldehyde (Retinal): More potent than both this compound and retinol, but still gentler than retinoic acid.

Retinoic acid: The most potent form, available only by prescription, and more likely to cause irritation.

Common Problem

What is retinyl linoleate used for?

This compound is primarily used in skincare and cosmetic products for its anti-aging and skin-renewing properties.

Is this compound more stable than other retinoids?

Yes, this compound is typically more stable than many other retinoids, making it suitable for a wide range of cosmetic formulations.

Can this compound be prepared at home?

No, the preparation of this compound requires specialized equipment and controlled conditions, making it unsuitable for home preparation.

What are the advantages of enzymatic preparation methods?

Enzymatic methods offer milder reaction conditions, higher selectivity, and are generally more environmentally friendly compared to chemical methods.

What are the main chemical reactions of this compound?

The main reactions include hydrolysis, oxidation, isomerization, and transesterification.

How does this compound differ chemically from other retinyl esters?

This compound contains a linoleic acid moiety, which influences its chemical properties and reactivity compared to other retinyl esters.

What analytical methods are most effective for studying this compound reactions?

HPLC, GC-MS, and NMR spectroscopy are among the most effective methods for analyzing this compound reactions.

What are the primary products of this compound hydrolysis?

The primary products of this compound hydrolysis are retinol and linoleic acid.

Propiedades

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24+,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKITIOIYQCXQR-SCUNHAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021961 | |

| Record name | Retinyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-89-0 | |

| Record name | Retinyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

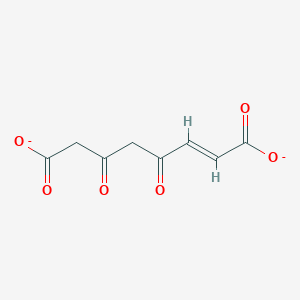

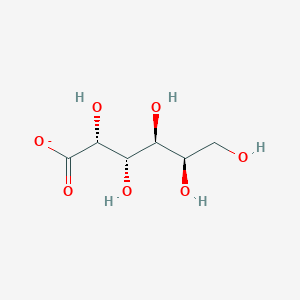

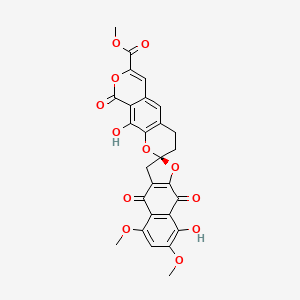

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

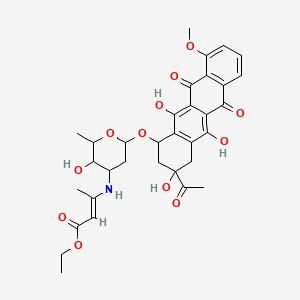

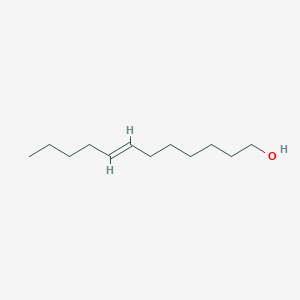

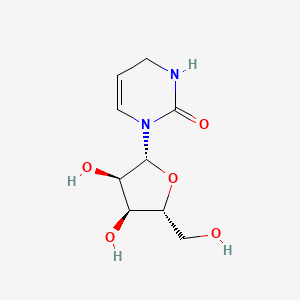

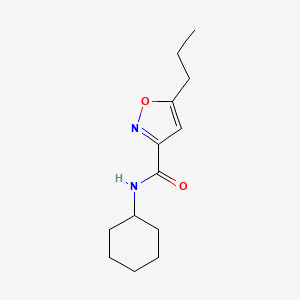

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-henicosanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234339.png)

![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)